molecular formula C7H8ClNO2S B1597988 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid CAS No. 886360-70-9

2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid

Cat. No. B1597988
M. Wt: 205.66 g/mol
InChI Key: JBGWUKMKNIMSOU-UHFFFAOYSA-N
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Description

2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid is a chemical compound with the molecular formula C7H8ClNO2S and a molecular weight of 205.66 . It is a biochemical used for proteomics research .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid is 1S/C7H8ClNO2S/c1-3(2)5-4(6(10)11)9-7(8)12-5/h3H,1-2H3,(H,10,11) . This indicates the presence of a thiazole ring substituted with a chlorine atom and an isopropyl group, along with a carboxylic acid group .


Physical And Chemical Properties Analysis

The compound has a melting point of 209-212°C . Other physical and chemical properties such as density (1.4±0.1 g/cm3), boiling point (349.6±44.0 °C at 760 mmHg), vapour pressure (0.0±0.8 mmHg at 25°C), and flash point (165.2±28.4 °C) are also reported .

Scientific Research Applications

Organic Synthesis

One of the primary applications of thiazole derivatives is in organic synthesis. For example, the development of synthetic methods for biologically active compounds often involves intermediates such as thiazole carboxylic acids. A study highlighted a rapid synthetic method for an important intermediate, which could be synthesized from commercially available diethyl oxalate, showcasing the importance of thiazole derivatives in facilitating the synthesis of complex molecules (Tu Yuanbiao et al., 2016).

Crystal Structure Analysis

Thiazole derivatives also play a significant role in crystallography. The crystal structure of compounds incorporating thiazole rings, such as febuxostat (a known medication), has been studied to understand their molecular arrangements and interactions. These studies often reveal the supramolecular chains and π–π stacking interactions between thiazole and other molecular features, providing insights into the molecular basis of their biological activities (Min Wu et al., 2015).

Novel Amino Acid Synthesis

Research into the synthesis of rare sugars and amino acids showcases the versatility of thiazole derivatives. One study described the synthesis of aceric acid, a branched-chain sugar found in complex pectic polysaccharides, demonstrating the role of thiazole derivatives in the synthesis of novel biological molecules (Nigel A. Jones et al., 2005).

Development of Heterocyclic γ-Amino Acids

Thiazole derivatives have been utilized to develop new classes of constrained heterocyclic γ-amino acids, which are valuable for mimicking the secondary structures of proteins. This application is crucial for designing molecules with potential therapeutic effects, showcasing the contribution of thiazole derivatives to medicinal chemistry (L. Mathieu et al., 2015).

Antimicrobial Activities

Moreover, thiazole derivatives have been designed and synthesized with the aim of exploring their biological activities. Some of these compounds have shown promising fungicidal and antivirus activities, indicating their potential as new agents for fungi and virus control (Li Fengyun et al., 2015).

Safety And Hazards

The compound is classified as an irritant . It may cause skin and eye irritation, and may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-5-propan-2-yl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-3(2)5-4(6(10)11)9-7(8)12-5/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGWUKMKNIMSOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C(S1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377287
Record name 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid

CAS RN

886360-70-9
Record name 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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